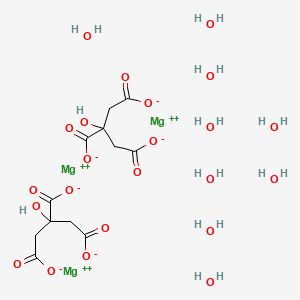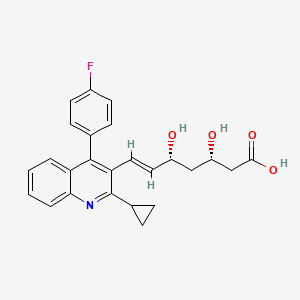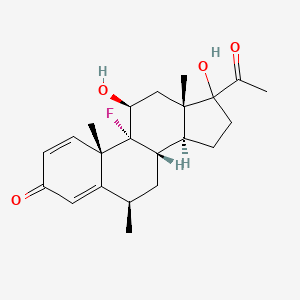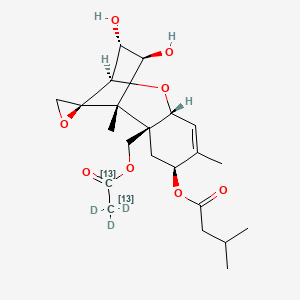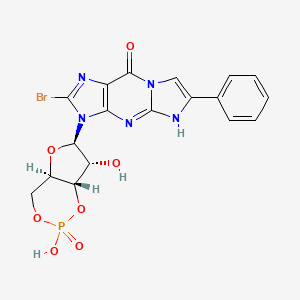
11-Hydroxyasenapine-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, which is a metabolite of asenapine. Asenapine is an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The compound this compound is used in scientific research, particularly in the study of metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyasenapine-13CD3 involves the isotopic labeling of 11-Hydroxyasenapine. The process typically starts with the synthesis of asenapine, followed by hydroxylation to produce 11-Hydroxyasenapine. The isotopic labeling is then introduced using deuterated reagents under controlled conditions to ensure the incorporation of the 13CD3 group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
11-Hydroxyasenapine-13CD3 is used extensively in scientific research, including:
Chemistry: Studying the metabolic pathways of asenapine and its derivatives.
Biology: Investigating the interactions of asenapine metabolites with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of asenapine and its metabolites.
Industry: Developing new antipsychotic drugs and improving existing formulations.
Mechanism of Action
The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at various serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby exerting its antipsychotic effects. The compound also interacts with other receptors, including adrenergic and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Asenapine: The parent compound used for the treatment of schizophrenia and bipolar disorder.
11-Hydroxyasenapine: The non-labeled analogue of 11-Hydroxyasenapine-13CD3.
Asenapine N-Oxide: Another metabolite of asenapine with distinct pharmacological properties.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications. The labeled compound allows for precise tracking and analysis of metabolic pathways, providing valuable insights into the pharmacokinetics and pharmacodynamics of asenapine and its metabolites.
Properties
CAS No. |
1391744-99-2 |
|---|---|
Molecular Formula |
C₁₇H₁₆ClNO₂ |
Molecular Weight |
301.77 |
Synonyms |
(3aR,12bR)-rel-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

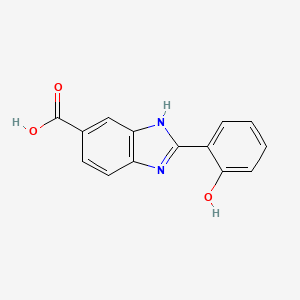
![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
